molecular formula C19H21ClN2O B11581060 2-[(4-chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole

2-[(4-chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole

Cat. No.: B11581060
M. Wt: 328.8 g/mol
InChI Key: FAMBOIKAEWALDB-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole is a complex organic compound with a molecular structure that includes a benzodiazole ring, a chlorophenoxy group, and a methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 1-(3-methylbutyl)-1H-1,3-benzodiazole under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methylbutyl side chain may enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent .

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(3-methylbutyl)benzimidazole

InChI

InChI=1S/C19H21ClN2O/c1-14(2)11-12-22-18-6-4-3-5-17(18)21-19(22)13-23-16-9-7-15(20)8-10-16/h3-10,14H,11-13H2,1-2H3

InChI Key

FAMBOIKAEWALDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl

Origin of Product

United States

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